molecular formula C15H11NO2 B1666794 N-Benzylphthalimide CAS No. 2142-01-0

N-Benzylphthalimide

Cat. No. B1666794
CAS RN: 2142-01-0
M. Wt: 237.25 g/mol
InChI Key: WITXFYCLPDFRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylphthalimide (NBPT), also known as 2-benzylisoindoline-1,3-dione, is an N-substituted phthalimide . It is a roof-shaped molecule with a planar cyclic imide and a phenyl ring connected by a methylene group .


Synthesis Analysis

N-Benzylphthalimide has been synthesized under microwave irradiation . The synthesis involves reacting phthalic anhydride with benzyl amine in glacial acetic acid . The yield of the product could attain 98% in 420s .


Molecular Structure Analysis

NBPT is a roof-shaped molecule with a planar cyclic imide and a phenyl ring connected by a methylene group . The crystal structure of N-Benzylphthalimide has parallel layers of phthalimides stacked along the a-axis .


Chemical Reactions Analysis

The classical method of producing N-Benzylphthalimide involves making a salt with the reaction of phthalimide and KOH, then producing the N-alkylating phthalimides with the reaction of a halogenated compound and the salt in the presence of N,N-dimethylformamide (DMF) .


Physical And Chemical Properties Analysis

N-Benzylphthalimide is a white crystalline powder . It has a melting point of 114-116 °C (lit.), a boiling point of 379.79°C (rough estimate), and a density of 1.3430 .

Scientific Research Applications

  • Photoredox Decarboxylation :

    • N-Benzylphthalimide is used in the synthesis of biologically relevant isoindolinone structures. Its selective monobenzylated derivatives, formed when irradiated with arylacetates, can be converted into 3-benzylisoindolinones, showcasing its utility in creating compounds with potential biological significance (Griesbeck et al., 2017).
  • Biological Response Modifiers :

    • N-Benzylphthalimide analogs have shown potential as biological response modifiers. These analogs, derived from modifications of thalidomide, have demonstrated regulatory effects on tumor necrosis factor-alpha (TNF-alpha) production. This suggests their use in diseases where TNF-alpha plays a critical role, such as AIDS, tumors, and rheumatoid arthritis (Hashimoto, 1998).
  • Catalytic Applications :

    • N-Benzylphthalimide and its derivatives are used in catalytic processes. For instance, N-Hydroxyphthalimide, a related compound, has been employed as a heterogeneous catalyst in the aerobic oxidation of benzylamine to benzyl imines, demonstrating its relevance in organic synthesis (Dhakshinamoorthy et al., 2010).
  • Structural Studies :

    • The structure of N-benzylphthalimide derivatives has been examined, revealing insights into their molecular configuration. Such studies are vital for understanding the compound's properties and potential applications in pharmaceuticals and materials science (Vila et al., 2013).
  • DNA Photocleavers :

    • Certain N-benzylphthalimide derivatives have been studied for their ability to photocleave DNA. This application is significant in the field of molecular biology and genetics, as it could be utilized in DNA manipulation and analysis (Qian et al., 2001).

Future Directions

Research on N-Benzylphthalimide and its derivatives continues to be a topic of interest. For instance, a study has reported the synthesis of N-Benzylphthalimide under microwave irradiation to raise the yield and speed up the reaction . Another study has reported the use of N-Benzylphthalimide in the development of a liquid organic hydrogen carrier .

properties

IUPAC Name

2-benzylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITXFYCLPDFRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036647
Record name N-Benzylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylphthalimide

CAS RN

2142-01-0
Record name 2-(Phenylmethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2142-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2142-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylphthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2A77460J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Benzylamine (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (1.00 g) was dissolved in purified water (20 ml) and then added with N-carbethoxyphthalimide (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (3.06 g) and sodium carbonate (2.47 g), followed by stirring at room temperature for 3 hours. After completion of the reaction, the solution was filtered and the residue was washed with purified water and then dried under vacuum at 60° C., thereby obtaining the subject compound (1.82 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Benzylphthalimide is prepared as described in Example 2, starting with 10 g of phthalic anhydride, 7.3 cm3 of benzylamine and a catalytic amount of para-toluenesulfonic acid in 100 cm3 of toluene. The reaction mixture is heated at a temperature in the region of 140° C. for 3 hours and is then cooled to a temperature in the region of 20° C. The reaction mixture is taken up in 100 cm3 of saturated aqueous sodium bicarbonate solution and the aqueous phase is extracted twice with 100 cm3 of ethyl acetate. The organic extracts are combined, washed with 50 cm3 of brine, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. 10.3 g of N-benzylphthalimide are thus obtained in the form of a white powder. (Rf=0.44, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (75/25 by volume)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

N-Benzylphthalimide is prepared as described in Example 2, starting with 10 g of phthalic anhydride, 7.3 cm3 of benzylamine and a catalytic amount of paratoluenesulfonic acid in 100 cm3 of toluene. The reaction mixture is heated at a temperature in the region of 140° C. for 3 hours and is then cooled to a temperature in the region of 20° C. The reaction mixture is taken up in 100 cm3 of saturated aqueous sodium bicarbonate solution and the aqueous phase is extracted twice with 100 cm3 of ethyl acetate. The organic extracts are combined, washed with 50 cm3 of brine, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. 10.3 g of N-benzylphthalimide are thus obtained in the form of a white powder. (Rf=0.44, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (75/25 by volume)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylphthalimide
Reactant of Route 2
Reactant of Route 2
N-Benzylphthalimide
Reactant of Route 3
Reactant of Route 3
N-Benzylphthalimide
Reactant of Route 4
Reactant of Route 4
N-Benzylphthalimide
Reactant of Route 5
Reactant of Route 5
N-Benzylphthalimide
Reactant of Route 6
Reactant of Route 6
N-Benzylphthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.